L-Cystine bisallyl ester di(p-toluenesulfonate) salt
CAS No.: 142601-71-6
VCID: VC21538908
Molecular Formula: C12H20N2O4S2 · 2C7H8O3S
Molecular Weight: 664.8 g/mol
* For research use only. Not for human or veterinary use.

Description |
L-Cystine bisallyl ester di(p-toluenesulfonate) salt is a synthetic compound derived from L-cystine, a naturally occurring amino acid. It features a disulfide bond and two allyl ester groups attached to the cystine backbone, along with two p-toluenesulfonate moieties. These structural components enhance its solubility and stability in various solvents, making it a versatile tool in biochemical research. Protein-Protein InteractionsThe disulfide bond in L-Cystine bisallyl ester di(p-toluenesulfonate) salt can act as a cross-linker, covalently linking nearby cysteine residues in proteins. This property is useful for studying protein-protein interactions and identifying protein complexes. Intracellular DeliveryThe allyl ester groups may facilitate cell penetration, making the compound a potential tool for delivering cysteine-reactive probes into cells. This could be beneficial for studying intracellular protein-protein interactions or targeted protein modifications. Chemical Transformations and Stability
Comparison with Other Cystine Derivatives
Research Findings and Potential Applications
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CAS No. | 142601-71-6 | ||||||||||||||||||
Product Name | L-Cystine bisallyl ester di(p-toluenesulfonate) salt | ||||||||||||||||||
Molecular Formula | C12H20N2O4S2 · 2C7H8O3S | ||||||||||||||||||
Molecular Weight | 664.8 g/mol | ||||||||||||||||||
IUPAC Name | 4-methylbenzenesulfonic acid;prop-2-enyl (2R)-2-amino-3-[[(2R)-2-amino-3-oxo-3-prop-2-enoxypropyl]disulfanyl]propanoate | ||||||||||||||||||
Standard InChI | InChI=1S/C12H20N2O4S2.2C7H8O3S/c1-3-5-17-11(15)9(13)7-19-20-8-10(14)12(16)18-6-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-4,9-10H,1-2,5-8,13-14H2;2*2-5H,1H3,(H,8,9,10)/t9-,10-;;/m0../s1 | ||||||||||||||||||
Standard InChIKey | QLKBMTUQCIEQNW-BZDVOYDHSA-N | ||||||||||||||||||
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)[C@H](CSSC[C@@H](C(=O)OCC=C)N)N | ||||||||||||||||||
SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CSSCC(C(=O)OCC=C)N)N | ||||||||||||||||||
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CSSCC(C(=O)OCC=C)N)N | ||||||||||||||||||
PubChem Compound | 16211921 | ||||||||||||||||||
Last Modified | Aug 15 2023 |
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